molecular formula C31H48O7 B1677769 Phytolaccagenin CAS No. 1802-12-6

Phytolaccagenin

Cat. No.: B1677769
CAS No.: 1802-12-6
M. Wt: 532.7 g/mol
InChI Key: CYJWWQALTIKOAG-UHFFFAOYSA-N
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Description

Phytolaccagenin is a triterpenoid saponin, a type of chemical compound found in various plants, particularly in the Phytolaccaceae family. It is known for its antifungal, anti-inflammatory, and low toxicity properties . This compound is an active component of Radix Phytolaccae, which has been used in traditional medicine for its therapeutic properties .

Scientific Research Applications

Mechanism of Action

Target of Action

Phytolaccagenin is a triterpenoid saponin and the active component of Radix Phytolaccae . It is primarily used in East Asian countries for the treatment of inflammation-related diseases . .

Mode of Action

This compound has been reported to exhibit antifungal and anti-inflammatory activities . The specific mode of action is not well-documented, but it is likely that this compound interacts with cellular targets to exert these effects. More research is needed to elucidate the precise mechanisms.

Biochemical Pathways

Given its reported antifungal and anti-inflammatory activities , it is plausible that this compound may interfere with the biochemical pathways involved in fungal growth and inflammation

Result of Action

This compound has been reported to exhibit antifungal and anti-inflammatory activities . These effects suggest that this compound may induce changes at the molecular and cellular levels that inhibit fungal growth and reduce inflammation.

Safety and Hazards

Phytolaccagenin is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Cellular Effects

It is known to have antifungal and anti-inflammatory activities , suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism related to these processes

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Phytolaccagenin can be extracted from the roots of Phytolacca acinosa and Phytolacca americana using optimized extraction methods. One effective method is the ultrasound-assisted extraction using a mixture of ethanol and water (1:1, v/v) with a solvent-to-sample ratio of 1:8. The extraction is performed three times, each for 30 minutes .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant roots using similar methods as described above. The process includes grinding the root material, followed by extraction using ultrasound-assisted or heat reflux methods. The extracted compound is then purified and concentrated for further use .

Chemical Reactions Analysis

Types of Reactions: Phytolaccagenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to create derivatives with improved properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as 11α-hydroxythis compound, 11α-methoxythis compound, and 11-oxo-phytolaccagenin .

Comparison with Similar Compounds

Phytolaccagenin is unique due to its specific structure and bioactivity. Similar compounds include:

  • Phytolaccagenic acid
  • 11α-hydroxythis compound
  • 11α-methoxythis compound
  • 11-oxo-phytolaccagenin
  • 2-oxo-phytolaccagenin acid
  • Serjanic acid

These compounds share structural similarities but differ in their specific functional groups and bioactivities .

This compound stands out due to its combination of antifungal, anti-inflammatory, and low toxicity properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O7/c1-26(25(37)38-6)11-13-31(24(35)36)14-12-29(4)18(19(31)15-26)7-8-22-27(2)16-20(33)23(34)28(3,17-32)21(27)9-10-30(22,29)5/h7,19-23,32-34H,8-17H2,1-6H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJWWQALTIKOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939305
Record name 2,3,23-Trihydroxy-29-methoxy-29-oxoolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802-12-6
Record name Phytolaccagenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,23-Trihydroxy-29-methoxy-29-oxoolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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